
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is a chiral amino acid derivative with a pyridine ring substituted with a chlorine atom at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloropyridine.
Amination: The 4-chloropyridine undergoes amination to introduce the amino group at the 3-position.
Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the (3R)-enantiomer.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated processes are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridine ring.
Reduction: Reduction reactions may target the amino group or the pyridine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives.
Reduction: Reduction of the amino group can yield primary amines.
Substitution: Substitution of the chlorine atom can result in various substituted pyridine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of pyridine-dependent enzymes.
Protein Labeling: It can be used in protein labeling studies due to its reactive functional groups.
Medicine:
Drug Development: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Diagnostic Imaging: It can be used in the development of diagnostic imaging agents.
Industry:
Material Science: The compound is explored for its use in the development of new materials with unique properties.
作用機序
The mechanism of action of (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
(3S)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid: The enantiomer of the compound, with different biological activity.
4-Chloropyridine: A precursor in the synthesis of the compound.
3-Aminopyridine: A related compound with similar structural features.
Uniqueness: (3R)-3-Amino-3-(4-chloropyridin-2-YL)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a chlorine-substituted pyridine ring. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-chloropyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-5-1-2-11-7(3-5)6(10)4-8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m1/s1 |
InChIキー |
SPRQVKLAWASXRI-ZCFIWIBFSA-N |
異性体SMILES |
C1=CN=C(C=C1Cl)[C@@H](CC(=O)O)N |
正規SMILES |
C1=CN=C(C=C1Cl)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)butanoate](/img/structure/B13053881.png)

![1-Amino-1-[2-(trifluoromethoxy)phenyl]acetone](/img/structure/B13053909.png)
![8-(3-(Benzyloxy)-4,5-difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13053911.png)
![(1R,2R)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13053913.png)
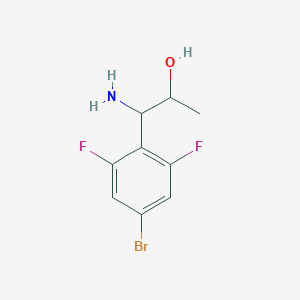
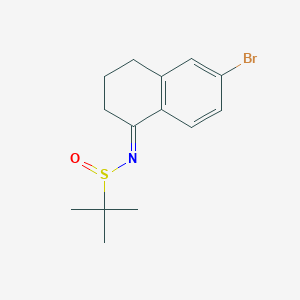
![(1E,3Z)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[(1E)-(methoxyimino)methyl]prop-1-en-1-ol](/img/structure/B13053926.png)
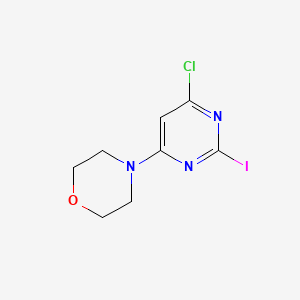
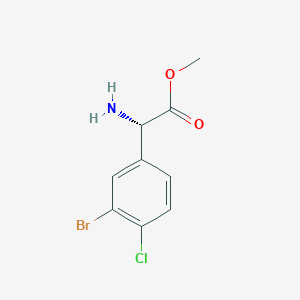
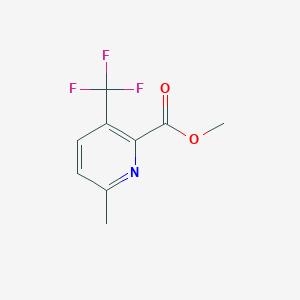
![(3R)-5-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053945.png)

